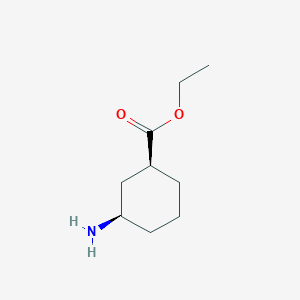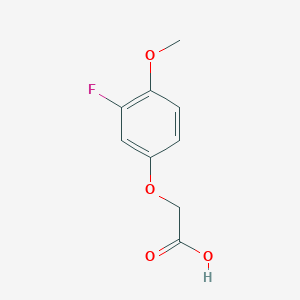
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate is a chemical compound with the molecular formula C13H25NO2. This compound is characterized by its chiral center, which makes it useful in enantioselective synthesis and other applications requiring stereochemical control.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine and tert-butyl acrylate as the primary starting materials.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The temperature and pressure conditions are carefully controlled to ensure the formation of the desired enantiomer.
Catalysts: Chiral catalysts or enzymes may be used to ensure the production of the (R)-enantiomer with high enantiomeric excess.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: (R)-tert-Butyl 2-amino-3-cyclohexylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of amine oxides.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with specific stereochemistry.
Biology: The compound can be used to study enzyme-substrate interactions and to develop inhibitors for various biological targets.
Industry: It is used in the production of specialty chemicals and materials that require precise stereochemical control.
Mecanismo De Acción
(R)-tert-Butyl 2-amino-3-cyclohexylpropanoate is similar to other amino acid derivatives such as (R)-tert-butyl 2-amino-3-cyclopropylpropanoate and (R)-tert-butyl 2-amino-3-cyclobutylpropanoate. These compounds share structural similarities but differ in their ring size, which can influence their reactivity and biological activity. The uniqueness of this compound lies in its cyclohexyl group, which provides a different steric environment compared to smaller or larger rings.
Comparación Con Compuestos Similares
(R)-tert-Butyl 2-amino-3-cyclopropylpropanoate
(R)-tert-Butyl 2-amino-3-cyclobutylpropanoate
(R)-tert-Butyl 2-amino-3-cyclopentylpropanoate
Propiedades
IUPAC Name |
tert-butyl (2R)-2-amino-3-cyclohexylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-13(2,3)16-12(15)11(14)9-10-7-5-4-6-8-10/h10-11H,4-9,14H2,1-3H3/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHYVCSFGFKQIG-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1CCCCC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diphenylmethyl(6r,7r)-3-methyl-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B8067089.png)
![2-[(4-Chlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8067095.png)



![(1R,2R,4S)-2-bromobicyclo[2.2.1]heptane](/img/structure/B8067124.png)

![3-bromo-1-methyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8067146.png)




